7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC13502375
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2 |
|---|---|
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | 7-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-2-17-7-6-15-11(8-16)14-10-5-3-4-9(13)12(10)15/h3-5,8H,2,6-7H2,1H3 |
| Standard InChI Key | AWFKYDOGMWKARN-UHFFFAOYSA-N |
| SMILES | CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
| Canonical SMILES | CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde (molecular formula: C₁₂H₁₃ClN₂O₂) is a heterocyclic organic compound with a molecular weight of 252.69 g/mol. Its IUPAC name, 7-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde, reflects the substitution pattern: a chlorine atom at the 7th position of the benzimidazole ring, a 2-ethoxyethyl group at the 1st position, and a carbaldehyde moiety at the 2nd position. The compound’s SMILES notation, CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O, provides a precise representation of its atomic connectivity.
Key Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | 7-chloro-1-(2-ethoxyethyl)benzimidazole-2-carbaldehyde |
| Canonical SMILES | CCOCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
| Solubility (Predicted) | Moderate in polar solvents |
| Boiling Point | Not yet characterized |
The presence of the ethoxyethyl group enhances solubility in organic solvents, while the carbaldehyde functional group introduces reactivity for further chemical modifications. The chlorine atom at the 7th position likely influences electronic properties, potentially affecting binding interactions with biological targets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves multi-step procedures starting from the benzimidazole core. A generalized approach includes:
-
Functionalization of Benzimidazole: Introduction of the 2-ethoxyethyl group via alkylation reactions using 2-ethoxyethyl bromide or similar reagents under basic conditions.
-
Chlorination: Selective chlorination at the 7th position using chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
Carbaldehyde Introduction: Oxidation of a methyl group or formylation reaction at the 2nd position, often employing reagents like manganese dioxide (MnO₂) or formic acid derivatives.
Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification achieved through column chromatography or recrystallization.
Chemical Reactivity
The compound’s reactivity is dominated by three key sites:
-
Carbaldehyde Group: Participates in nucleophilic addition reactions (e.g., with amines to form Schiff bases).
-
Chlorine Atom: Susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Ethoxyethyl Side Chain: May undergo ether cleavage or oxidation reactions.
For example, the carbaldehyde moiety can react with hydroxylamine to form an oxime derivative, a common intermediate in drug design.
Biological Activities and Mechanism of Action
Mechanistic Insights
The compound’s mechanism of action is hypothesized to involve:
-
Enzyme Inhibition: Binding to ATP-binding sites of kinases or proteases, disrupting signal transduction.
-
Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) or nuclear receptors, altering cellular responses.
Research Findings and Current Applications
Preclinical Studies
Although in vivo studies are pending, in vitro assays highlight its potential:
-
Cytotoxicity Screening: Preliminary tests against leukemia (CCRF-CEM) and lymphoma (HuT78) cell lines show dose-dependent growth inhibition.
-
Enzymatic Assays: Moderate inhibition of acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), suggesting neuroprotective or anti-inflammatory applications.
Industrial and Research Applications
-
Pharmaceutical Intermediate: Utilized in synthesizing hybrid molecules with enhanced bioactivity.
-
Chemical Probe: Investigated for mapping enzyme active sites due to its reactive carbaldehyde group.
Future Research Directions
Elucidating Molecular Targets
Advanced techniques such as X-ray crystallography and cryo-EM could clarify binding modes with biological targets. Computational modeling (e.g., molecular dynamics simulations) may predict off-target effects.
Structural Optimization
-
Side Chain Modifications: Replacing the ethoxyethyl group with bulkier substituents to improve target selectivity.
-
Carbaldehyde Derivatives: Synthesizing hydrazone or thiosemicarbazone derivatives to enhance pharmacokinetic properties.
Therapeutic Exploration
-
Combination Therapies: Evaluating synergies with existing anticancer or antimicrobial agents.
-
Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume